molecular formula C12H12F3N3O4S2 B2947415 methyl 3-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1448061-09-3

methyl 3-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2947415
CAS RN: 1448061-09-3
M. Wt: 383.36
InChI Key: MAGYVWNVEFDGIT-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring with one sulfur atom . The specific structure of “methyl 3-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate” would include additional functional groups attached to the thiophene ring, but without more information, it’s difficult to provide a detailed analysis.


Chemical Reactions Analysis

The nature of the sulfur reagent can have a significant impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiophene derivative would depend on its structure. For example, the melting point, boiling point, and density can vary widely among different thiophene derivatives .

Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives have been reported to possess significant anti-inflammatory properties. The compound , with its thiophene backbone, could be explored for its potential to inhibit inflammatory pathways in various diseases. This could lead to the development of new anti-inflammatory drugs that are more effective and have fewer side effects compared to current medications .

Antimicrobial Activity

The presence of the trifluoromethyl group in the compound’s structure may enhance its antimicrobial efficacy. Research could investigate its use as a novel antimicrobial agent against resistant strains of bacteria and fungi, potentially leading to breakthroughs in the treatment of infectious diseases .

Cancer Therapy

Thiophene compounds have shown promise in anti-cancer research. The compound’s ability to interact with various biological targets could make it a candidate for the development of new chemotherapeutic agents, especially in cancers where current treatments are ineffective .

Kinase Inhibition

Kinases play a crucial role in cell signaling and are targets for drug development. The compound’s structure suggests potential for kinase inhibition, which could be beneficial in treating diseases like cancer , diabetes , and rheumatoid arthritis .

Material Science

The unique electronic properties of thiophene make it suitable for applications in material science . It could be used in the development of organic semiconductors, conducting polymers, and other materials that require stability and conductivity .

Neurological Disorders

Compounds containing the trifluoromethyl group have been associated with various neurological applications . This compound could be explored for its potential use in treating conditions such as depression , anxiety , and other mood disorders .

Safety and Hazards

The safety and hazards associated with a specific thiophene derivative would depend on its structure. Some thiophene derivatives may be harmful if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

methyl 3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O4S2/c1-22-11(19)10-8(3-7-23-10)24(20,21)16-4-6-18-5-2-9(17-18)12(13,14)15/h2-3,5,7,16H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGYVWNVEFDGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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